Parp7-IN-18 -

Parp7-IN-18

Catalog Number: EVT-15273286
CAS Number:
Molecular Formula: C23H26ClF3N6O4
Molecular Weight: 542.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PARP7 is part of a larger family of enzymes known as ADP-ribosyltransferases, which are involved in the post-translational modification of proteins through the addition of ADP-ribose units. Specifically, PARP7 catalyzes mono-ADP-ribosylation, a modification that influences various cellular processes including gene expression and immune responses . The compound Parp7-IN-18 falls under the category of small molecule inhibitors designed to selectively inhibit this enzyme's activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of Parp7-IN-18 involves rational drug design techniques aimed at optimizing selectivity for PARP7 over other members of the PARP family. The development process includes:

  1. Designing Analogues: Initial compounds were modified to enhance specificity towards PARP7. For instance, a precursor compound named Phthal01 was used as a scaffold, which was then chemically altered to create KMR-206, a selective inhibitor that exploits unique structural features of PARP7 .
  2. Chemical Modifications: The introduction of a propynyl group at the C-6 position of the phthalazinone scaffold was crucial. This modification allows the inhibitor to fit into a hydrophobic cavity adjacent to the NAD+ binding site unique to PARP7, thereby increasing selectivity .
  3. Screening and Validation: The synthesized compounds underwent extensive screening using assays such as the PARP activity screening and inhibitor testing assay (PASTA) to evaluate their potency and selectivity against various PARPs .
Molecular Structure Analysis

Structure and Data

The molecular structure of Parp7-IN-18 is characterized by its phthalazinone core, which is modified to enhance binding affinity specifically to PARP7. The compound's structural features include:

  • Core Structure: A phthalazinone ring system provides a robust framework for interactions with the target enzyme.
  • Functional Groups: The presence of specific substituents (e.g., propynyl group) facilitates selective binding by fitting into unique pockets within the enzyme's active site.

Crystallographic studies reveal that these modifications significantly improve the inhibitor's ability to bind selectively to PARP7 compared to other PARP family members .

Chemical Reactions Analysis

Reactions and Technical Details

Parp7-IN-18 functions primarily through competitive inhibition, where it competes with nicotinamide adenine dinucleotide for binding to the active site of PARP7. The mechanism involves:

  1. Binding Affinity: The compound binds to the NAD+ binding site, preventing the substrate from accessing this critical region necessary for mono-ADP-ribosylation.
  2. Inhibition Mechanism: By occupying the active site, Parp7-IN-18 effectively halts the enzymatic activity of PARP7, leading to downstream effects on cellular signaling pathways associated with tumorigenesis and immune response modulation .
Mechanism of Action

Process and Data

The mechanism by which Parp7-IN-18 exerts its effects involves several key processes:

  1. Inhibition of Mono-ADP-Ribosylation: By inhibiting PARP7, Parp7-IN-18 reduces mono-ADP-ribosylation events that are crucial for regulating various transcription factors involved in cancer progression .
  2. Impact on Signaling Pathways: The inhibition leads to altered signaling through pathways such as those mediated by aryl hydrocarbon receptor and type I interferons, both of which are linked to immune responses and tumorigenesis .
  3. Potential Therapeutic Effects: Inhibition of PARP7 has been associated with decreased tumor growth in preclinical models, suggesting that Parp7-IN-18 could be beneficial in treating cancers characterized by elevated levels of this enzyme .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Parp7-IN-18 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in aqueous solutions.
  • Stability: The compound demonstrates stability under physiological conditions, making it suitable for in vivo studies.

These properties contribute to its efficacy as a therapeutic agent in cancer treatment contexts.

Applications

Scientific Uses

Parp7-IN-18 has significant potential applications in scientific research and clinical settings:

  1. Cancer Research: As a selective inhibitor of PARP7, it can be utilized to study the role of mono-ADP-ribosylation in cancer biology and therapeutic responses.
  2. Drug Development: Its potent inhibitory effects make it a candidate for further development into therapies targeting cancers with high PARP7 expression levels.
  3. Immunology Studies: Given its influence on immune signaling pathways, Parp7-IN-18 can also serve as a tool for investigating immune responses related to cancer progression and treatment efficacy .

Properties

Product Name

Parp7-IN-18

IUPAC Name

4-[(2S)-2-[[3-[(11S)-5-chloro-8-oxa-1,3,13-triazatricyclo[9.4.0.02,7]pentadeca-2(7),3,5-trien-13-yl]-3-oxopropoxy]methyl]azetidin-1-yl]-5-(trifluoromethyl)-1H-pyridazin-6-one

Molecular Formula

C23H26ClF3N6O4

Molecular Weight

542.9 g/mol

InChI

InChI=1S/C23H26ClF3N6O4/c24-14-9-18-21(28-10-14)33-6-5-31(12-15(33)2-8-37-18)19(34)3-7-36-13-16-1-4-32(16)17-11-29-30-22(35)20(17)23(25,26)27/h9-11,15-16H,1-8,12-13H2,(H,30,35)/t15-,16-/m0/s1

InChI Key

YSVWRWHSYZIFDS-HOTGVXAUSA-N

Canonical SMILES

C1CN(C1COCCC(=O)N2CCN3C(C2)CCOC4=C3N=CC(=C4)Cl)C5=C(C(=O)NN=C5)C(F)(F)F

Isomeric SMILES

C1CN([C@@H]1COCCC(=O)N2CCN3[C@H](C2)CCOC4=C3N=CC(=C4)Cl)C5=C(C(=O)NN=C5)C(F)(F)F

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